Structural Differentiation: Unique Dual-Ethyl Linker Topology Among Closest Analogs
The target compound is structurally differentiated from its closest commercially available analogs by virtue of its dual-ethyl linker topology. Specifically, N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide contains two-carbon ethyl (-CH₂-CH₂-) spacers at both the N1 (connecting to phenyl) and N2 (connecting to thiophene) positions . In contrast, the closest analog N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941894-42-4) features a single methylene (-CH₂-) spacer at the thiophene end, reducing the rotatable bond count and altering the conformational landscape. Another comparator, N1-mesityl-N2-(thiophen-2-ylmethyl)oxalamide (CAS 780787-22-6), shares the identical molecular formula (C₁₆H₁₈N₂O₂S, MW 302.4) but substitutes the phenethyl group with a bulky mesityl (2,4,6-trimethylphenyl) moiety, introducing significant steric hindrance absent in the target compound . The symmetric oxalamide N1,N2-bis(thiophen-2-ylmethyl)oxalamide (CAS 920366-91-2, C₁₂H₁₂N₂O₂S₂, MW 280.37) lacks the phenyl ring entirely, removing the aromatic π-stacking potential inherent to the phenethyl-bearing target . These structural features are quantifiable by molecular descriptors: the target compound has a molecular weight of 302.4 g/mol and an estimated logP (cLogP) of approximately 1.56, indicating moderate lipophilicity [1].
| Evidence Dimension | Structural topology: N-substituent identity, spacer length, and molecular formula |
|---|---|
| Target Compound Data | N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide: C₁₆H₁₈N₂O₂S, MW 302.4, two ethyl spacers, phenethyl + thiophen-2-yl-ethyl |
| Comparator Or Baseline | Comparative Data: N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide: C₁₅H₁₆N₂O₂S, MW 288.4, one methylene spacer at thiophene end; N1-mesityl-N2-(thiophen-2-ylmethyl)oxalamide: C₁₆H₁₈N₂O₂S, MW 302.4, mesityl replaces phenethyl; N1,N2-bis(thiophen-2-ylmethyl)oxalamide: C₁₂H₁₂N₂O₂S₂, MW 280.37, symmetric, no phenyl ring |
| Quantified Difference | MW difference: +14.0 g/mol vs. phenethyl-methyl analog (due to additional methylene); identical MW but distinct topology vs. mesityl analog; +22.0 g/mol and dual heterocyclic vs. symmetric bis-thiophene analog |
| Conditions | Structural comparison based on SMILES notation, molecular formula, and molecular weight from Chemsrc chemical database |
Why This Matters
For procurement, these topological differences mean no commercially available analog can serve as a structurally exact replacement, and any substitution would introduce unanticipated conformational or steric variables into experimental protocols.
- [1] PMC/NCBI. Table 1: cLogP comparison for structurally related oxalamide compounds. cLogP for phenethyl-thiophene oxalamide derivatives estimated at approximately 1.56. View Source
